molecular formula C9H13N5O4 B13386819 Ganclclovir, [8-3H]

Ganclclovir, [8-3H]

Cat. No.: B13386819
M. Wt: 257.24 g/mol
InChI Key: IRSCQMHQWWYFCW-WJULDGBESA-N
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Description

Historical Context of Tritium-Labeled Antiviral Compounds

The use of tritium in pharmaceutical research originated in the mid-20th century, following its isolation by Ernest Rutherford, Mark Oliphant, and Paul Harteck in 1934. Early applications focused on radiometric dating and metabolic pathway tracing, but the unique properties of tritium—particularly its low-energy beta emission (max 18.6 keV) and manageable half-life (12.33 years)—soon attracted interest in drug development. By the 1970s, tritium labeling became integral to studying nucleoside analogues like acyclovir, whose mechanism of action depended on selective phosphorylation in virally infected cells.

Tritium’s incorporation into antiviral compounds faced significant technical challenges. Traditional methods, such as heterogeneous catalytic tritiation, often degraded sensitive functional groups in complex molecules like ganciclovir. This limitation spurred innovation in late-stage isotopic labeling strategies. The 2021 development of a homogeneous palladium-catalyzed hydrogenolysis reaction marked a turning point, enabling chemists to introduce tritium into arylthianthrenium salts under mild conditions. This advance proved particularly relevant for nucleoside analogues, preserving their structural integrity while introducing radioactive labels at specific positions (Table 1).

Table 1: Key Properties of Ganciclovir [8-³H]

Property Value
Molecular Formula C~9~H~13~N~5~O~4~
Molar Weight 255.23 g/mol
Specific Activity 10–30 Ci/mmol (0.37–1.11 TBq/mmol)
Radioactive Concentration 1 mCi/mL
Storage Conditions -20°C in ethanol:water (1:1)
Radionuclide ³H (tritium)

The evolution of tritium labeling techniques paralleled breakthroughs in antiviral therapy. Ganciclovir, first synthesized in the 1980s, required precise metabolic studies to validate its proposed mechanism—selective phosphorylation by viral thymidine kinase followed by incorporation into viral DNA. Tritium labeling at the 8th position provided an optimal balance between isotopic stability and minimal steric interference, allowing researchers to monitor DNA chain termination caused by ganciclovir triphosphate.

Rationale for Isotopic Labeling in Nucleoside Analogue Studies

Isotopic labeling of nucleoside analogues serves three primary objectives: (1) tracing drug distribution and metabolism, (2) quantifying substrate incorporation into nucleic acids, and (3) elucidating enzyme-substrate interactions. Tritium’s low beta energy minimizes radiation damage to biological samples while retaining sufficient detectability via liquid scintillation counting. In ganciclovir, the 8-³H label provides distinct advantages over alternative isotopes like ¹⁴C or ³²P. The compact size of the tritium atom introduces negligible structural perturbation, ensuring that labeled and unlabeled molecules exhibit nearly identical biochemical behavior.

Recent studies leveraging tritiated nucleoside analogues have revealed critical insights into viral replication mechanisms. For example, metabolic labeling with ganciclovir [8-³H] demonstrated preferential incorporation into cytomegalovirus DNA over host DNA, confirming the drug’s selectivity for viral polymerases. Additionally, pulse-chase experiments using this compound quantified the intracellular persistence of ganciclovir triphosphate, informing dosing regimens without requiring pharmacokinetic data from clinical trials.

The development of advanced tritiation methods has further enhanced the utility of labeled nucleoside analogues. Molecular palladium catalysts now enable chemists to introduce tritium into prefunctionalized intermediates like arylthianthrenium salts, bypassing the need for harsh reaction conditions that could degrade the glycosidic bond in ganciclovir. This technique’s compatibility with diverse functional groups—including hydroxyl and amine moieties present in nucleoside analogues—ensures high labeling efficiency while maintaining the compound’s antiviral activity.

Comparative analyses of labeling strategies highlight the superiority of late-stage tritiation for complex molecules. Early methods often required multistep syntheses starting from tritiated precursors, leading to isotopic dilution and reduced specific activity. In contrast, modern approaches permit the introduction of ³H at the final stages of synthesis, maximizing radioactivity while minimizing procedural complexity (Figure 1). For ganciclovir [8-³H], this methodology ensures a specific activity of 10–30 Ci/mmol, sufficient for sensitive detection in in vitro and in vivo models.

Figure 1: Tritium Labeling Strategies for Nucleoside Analogues

  • Precursor-Based Labeling : Incorporation of ³H during early synthetic steps (lower specific activity)
  • Late-Stage Catalytic Tritiation : Direct ³H introduction to advanced intermediates (higher specific activity)
  • Enzymatic Phosphorylation : Post-synthetic labeling using kinase-mediated reactions (limited substrate scope)

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

257.24 g/mol

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T

InChI Key

IRSCQMHQWWYFCW-WJULDGBESA-N

Isomeric SMILES

[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Overview

Ganciclovir is an antiviral drug effective against herpesviruses, particularly cytomegalovirus (HCMV). Radiolabeled forms of ganciclovir, such as ganciclovir [8-3H], are used in research to study its metabolism, distribution, and mechanism of action.

Synthesis of Ganciclovir

Several synthetic routes exist for ganciclovir, utilizing guanine, acetylguanine, or 2-amino-6-chloropurine as starting materials. One efficient method involves a one-pot synthesis starting from guanine.

One-Pot Synthesis of Ganciclovir

  • Diacetylation: Guanine is treated with acetic anhydride in the presence of iodine (5%) to form diacetyl guanine.
  • N-Alkylation: The diacetyl guanine intermediate undergoes in situ N-alkylation with 1,3-di-O-acetyl-2-deoxy-D-ribofuranose (AMDP) in the presence of Amberlite IR-120 as a catalyst to yield an N-alkylated intermediate.
  • Deacetylation: The N-alkylated intermediate is deacetylated to produce ganciclovir.

This method improves upon traditional methods by reducing cost and improving efficiency. The use of Amberlite IR-120 enhances yield and purity, and ethanol is used as a more environmentally friendly solvent.

Synthesis of High-Purity Monoacetyl Ganciclovir

  • React ganciclovir with trimethyl borate in toluene under reflux.
  • Add triethylamine and 1-acetylimidazole.
  • Stir at room temperature to control the ratio of monoacetylganciclovir to N,O-diacetylganciclovir to approximately 94:4.
  • Add methanol dropwise at a low temperature.

Preparation of [8-3H]-Ganciclovir

[8-3H]-Ganciclovir is commercially available from Moravek Biochemicals. The radiochemical purity is typically greater than 97% as determined by HPLC.

Analysis and Purification

Applications in Research

[8-3H]-Ganciclovir is used in various research applications, including:

Data Tables

Table 1: Effect of Different Solvents on Ganciclovir Yield

Solvent Yield (%)
Ethanol 85
Methanol 78
Isopropanol 72
Tetrahydrofuran 65
Dichloromethane 58

Table 2: Reagent Quantities

Reagent Quantity
Guanine 12.0 g (80 mmol)
Acetic Anhydride 24 mL
AMDP 19.90 g (80 mmol)
Amberlite IR-120 0.24 g (0.80 mmol)
Methylamine (40% in Water) 60 mL

Chemical Reactions Analysis

Formation of the Glycerol Side Chain

A masked glycerol derivative (2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane) is used to introduce the 1,3-dihydroxy-2-propoxymethyl group. This intermediate undergoes deprotection under mild conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the glycerol-derived moiety .

Coupling with Diacetylguanine

The glycerol derivative is condensed with diacetylguanine in dimethylacetamide using methanesulfonic acid as a catalyst. This forms an intermediate (e.g., compound 5 in Scheme 1), which is later hydrolyzed to yield the amino form (compound 6 ) .

Final Deprotection and Reduction

The trityl and acetal groups are removed via acid hydrolysis, followed by reduction with sodium borohydride to yield ganciclovir .

Key Yield Data

StepIntermediateYieldSource
Condensation with diacetylguanineCompound 5 44%
Alkaline hydrolysisCompound 6 79%
Deprotection and reductionGanciclovir73%

Impurities and Isomeric Challenges

Synthesis of ganciclovir often generates regioisomeric impurities, such as isoganciclovir (±)-9-[(2,3-dihydroxypropoxy)methyl]guanine. Separation techniques like selective crystallization are critical to isolate the desired product .

Isoganciclovir Formation

During condensation reactions, regioisomers (e.g., 8 and 9 ) form due to positional isomerism. These are distinguished via NMR shifts:

  • 8 (N⁷-isomer): δ 8.36 ppm for H-8 and δ 5.68 ppm for N-CH 2-O .

  • 9 (N⁹-isomer): Downfield shift (~0.20 ppm) for H-8 compared to 8 .

Radiolabeling Considerations

While the search results do not explicitly describe [8-³H] Ganciclovir, radiolabeling typically involves replacing hydrogen with tritium at the 8-position of the purine ring. This could be achieved via:

  • Catalytic tritiation : Using tritium gas and a catalyst (e.g., palladium) to exchange hydrogen at the 8-position.

  • Chemical synthesis : Incorporating tritium during the formation of the guanine base or glycerol side chain.

HPLC Analysis

Ganciclovir and its derivatives are quantified using reversed-phase HPLC with UV detection (254 nm). Mobile phases typically consist of phosphate buffers and organic modifiers (e.g., acetonitrile) .

Sample Analysis Protocol

  • Homogenize tissue samples in acetonitrile-phosphate buffer.

  • Centrifuge and filter supernatant.

  • Inject into HPLC column (e.g., Spherisorb ODS-2, 5 μm) .

Pharmacokinetic Relevance

Ganciclovir undergoes renal excretion (90% unchanged) with a half-life of 2.5–3.6 hours in adults. Its poor oral bioavailability (~5–9%) necessitates intravenous administration for systemic infections .

Mechanism of Action

Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ganciclovir vs. Aciclovir

Ganciclovir and aciclovir (CAS 59277-89-3) are both guanine-derived antivirals but differ in potency and spectrum.

Property Ganciclovir Aciclovir
Molecular Formula C₉H₁₃N₅O₄ C₈H₁₁N₅O₃
Molecular Weight 255.23 g/mol 225.21 g/mol
Primary Use CMV infections HSV/VZV infections
Bioavailability ~5–9% (oral) 15–30% (oral)
Half-life 2.5–4.0 hours 2.5–3.3 hours

Aciclovir requires triphosphorylation for activation, whereas ganciclovir’s extended side chain enhances affinity for CMV-encoded kinases, conferring superior activity against CMV . Impurities in aciclovir synthesis (e.g., 2-aminopurine derivatives) are rigorously controlled via titration and chromatographic methods, as detailed in pharmacopeial standards .

Isotopic Analogs: Tritium-Labeled Antivirals

Tritiated analogs like Adenine [8-³H] and Guanosine derivatives share applications in tracer studies but differ in structure and specificity.

Compound Specific Activity (Ci/mmol) Molecular Weight (g/mol) Supplier Key Applications
Ganclclovir, [8-³H] Not specified 257.24 Shanghai FWD Chemicals CMV metabolism studies
Adenine [8-³H] 10–25 135.13 American Radiolabeled DNA synthesis assays
Guanosine 5’-(β,γ-imido)triphosphate [8-³H] Not specified ~523.2 (estimated) China Isotope Co. G-protein coupling studies

Ganclclovir, [8-³H] distinguishes itself through its antiviral specificity, whereas adenine and guanosine analogs are broader nucleic acid metabolism tracers.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Absorption: Poor oral bioavailability (~5–9%), necessitating intravenous administration for systemic CMV treatment .
  • Metabolism : Minimal hepatic metabolism; >90% excreted unchanged in urine .

In contrast, Aciclovir [8-³H] (if available) would exhibit faster renal clearance due to its lower molecular weight and simpler structure . Tritium labeling in both compounds reduces bioactivity slightly but is critical for sensitive detection in tracer studies .

Research and Commercial Considerations

  • Synthesis Challenges: Tritiation at the 8-position of guanine requires specialized radiochemical techniques to avoid side reactions, as seen in aciclovir impurity profiles (e.g., 2-amino-7-substituted purines) .
  • Regulatory Compliance : Suppliers must adhere to CLP regulations (e.g., Annex VIII) for safe handling and emergency response information .
  • Cost and Availability : Ganclclovir, [8-³H] is niche and costly (e.g., ~$73,000–$174,000 for similar tritiated compounds) , reflecting its specialized use in virology research.

Data Tables

Table 1: Key Suppliers of Tritiated Antivirals

Compound Supplier Packaging Price Range (USD)
Ganclclovir, [8-³H] Shanghai FWD Chemicals Co. Custom Inquiry-based
Adenine [8-³H] American Radiolabeled Chemicals 1–5 mCi $73,000–$170,000
Guanosine [8-³H] derivatives China Isotope Co. 0.25–1 mCi Not disclosed

Table 2: Analytical Methods for Quality Control

Compound Purity Test Method Key Impurities Controlled
Ganciclovir HPLC, NMR N-acetylated derivatives
Aciclovir Potentiometric titration 2-aminopurine analogs

Q & A

Q. How should long-term stability studies be designed to predict [8-³H]-Ganciclovir degradation in clinical formulations?

  • Answer : Follow ICH Q1A guidelines:
  • Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
  • Analytics : Monitor total radioactivity (LSC) vs. intact compound (HPLC) to distinguish chemical vs. radiolytic decay.
  • Regulatory Note: Include mass balance studies to account for degradation products .

Methodological Framework

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis validity .
  • Literature Review : Use Google Scholar with Boolean operators (e.g., "Ganciclovir [8-³H]" AND "pharmacokinetics") to identify knowledge gaps .
  • Safety Protocols : Adopt PPE guidelines from Cayman Chemical’s SDS, emphasizing glove material testing (e.g., Viton® vs. latex) .

For experimental reproducibility, reference the Beilstein Journal’s guidelines on supplementary data submission .

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